molecular formula C15H17P B1266036 Isopropyldiphenylphosphine CAS No. 6372-40-3

Isopropyldiphenylphosphine

Cat. No.: B1266036
CAS No.: 6372-40-3
M. Wt: 228.27 g/mol
InChI Key: LLZAIAIZAVMQIG-UHFFFAOYSA-N
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Description

Isopropyldiphenylphosphine is an organophosphorus compound with the molecular formula C15H17P . It is characterized by the presence of a phosphine group attached to an isopropyl group and two phenyl groups. This compound appears as a colorless liquid or crystalline solid and is soluble in organic solvents such as ethanol and dichloromethane . It is widely used as a ligand and catalyst in various organic synthesis reactions .

Mechanism of Action

Target of Action

Isopropyldiphenylphosphine is primarily used as a ligand and catalyst in various organic synthesis reactions . It plays a crucial role in facilitating these reactions by binding to the active sites of the reactants, thereby lowering the activation energy and speeding up the reaction process .

Mode of Action

As a ligand, this compound interacts with its targets by forming coordinate covalent bonds. This interaction alters the electronic structure of the reactants, enabling them to undergo reactions that they otherwise wouldn’t . It is particularly effective in facilitating cross-coupling reactions such as the Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura reactions .

Biochemical Pathways

For instance, some phosphine compounds are involved in the biosynthesis of terpenoids, a class of natural products with diverse structures and essential biological functions . .

Pharmacokinetics

It’s known that the compound is sensitive to air and should be stored under inert gas at 2-8°c . This suggests that its stability and bioavailability could be significantly affected by environmental conditions and storage methods.

Result of Action

The primary result of this compound’s action is the facilitation of various organic reactions. By acting as a ligand and catalyst, it enables the efficient synthesis of a wide range of organic compounds . The specific molecular and cellular effects of its action would depend on the nature of the reaction and the compounds involved.

Biochemical Analysis

Biochemical Properties

Isopropyldiphenylphosphine plays a significant role in biochemical reactions, particularly as a ligand in metal-catalyzed processes. It interacts with enzymes and proteins that contain metal centers, such as palladium, nickel, and iridium complexes. These interactions facilitate various catalytic reactions, including aryl- and alkenylcyanation, methoxycarbonylation, and hydroesterification . The nature of these interactions involves the coordination of the phosphorus atom in this compound to the metal center, stabilizing the catalytic complex and enhancing its reactivity.

Cellular Effects

This compound influences cellular processes by interacting with metal-containing enzymes and proteins. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s role in catalytic reactions can lead to the production of bioactive molecules that modulate cellular functions. Additionally, this compound may impact the redox state of cells by participating in redox reactions involving metal complexes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with metal centers in enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific catalytic process. For instance, in palladium-catalyzed cross-coupling reactions, this compound coordinates with the palladium center, facilitating the formation of carbon-carbon bonds . These interactions can also lead to changes in gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time due to its stability and degradation. The compound is relatively stable under inert gas conditions but can degrade when exposed to air and moisture . Long-term studies in in vitro and in vivo settings have shown that this compound can maintain its catalytic activity over extended periods, although its efficacy may decrease due to gradual degradation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound can effectively catalyze biochemical reactions without causing significant toxicity. At high doses, this compound may exhibit toxic effects, including respiratory irritation and potential damage to organs . These adverse effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role as a ligand in metal-catalyzed reactions. It interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and metabolite levels. For example, in the hydroesterification of vinylarenes, this compound forms complexes with palladium, driving the conversion of substrates into valuable products .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function. The compound’s lipophilic nature allows it to readily cross cell membranes, facilitating its distribution to various cellular compartments .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its catalytic effects. These localization patterns are crucial for the compound’s activity, as they determine the specific biochemical processes it can influence .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyldiphenylphosphine is typically synthesized by reacting bromodiphenyl phosphine with isopropyl magnesium halide under anhydrous conditions . The reaction proceeds as follows: [ \text{BrP(C}_6\text{H}_5\text{)}_2 + \text{(CH}_3\text{)}_2\text{Mg} \rightarrow \text{(CH}_3\text{)}_2\text{P(C}_6\text{H}_5\text{)}_2 + \text{MgBr}_2 ]

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale, ensuring strict control over reaction conditions to maintain product purity and yield. The reaction is carried out under inert gas (nitrogen or argon) to prevent oxidation and degradation of the product .

Chemical Reactions Analysis

Types of Reactions: Isopropyldiphenylphosphine undergoes various types of reactions, including:

    Oxidation: It can be oxidized to form this compound oxide.

    Substitution: It participates in substitution reactions, particularly in the formation of coordination complexes with transition metals.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reactions often involve transition metal salts such as palladium chloride or nickel chloride under inert atmosphere conditions.

Major Products:

    Oxidation: this compound oxide.

    Substitution: Various coordination complexes, such as palladium-isopropyldiphenylphosphine complexes.

Scientific Research Applications

Isopropyldiphenylphosphine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Triphenylphosphine: Another widely used phosphine ligand with three phenyl groups.

    Diphenylphosphine: A simpler phosphine ligand with two phenyl groups.

Comparison:

    Isopropyldiphenylphosphine vs. Triphenylphosphine: this compound has an isopropyl group, which can provide different steric and electronic properties compared to the three phenyl groups in triphenylphosphine.

    This compound vs. Diphenylphosphine: The presence of the isopropyl group in this compound introduces additional steric hindrance and electronic effects, making it unique in its reactivity and applications.

This compound stands out due to its specific structural features, which influence its behavior as a ligand and catalyst in various chemical reactions.

Properties

IUPAC Name

diphenyl(propan-2-yl)phosphane
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InChI

InChI=1S/C15H17P/c1-13(2)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZAIAIZAVMQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)P(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H17P
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DSSTOX Substance ID

DTXSID50213143
Record name Isopropyldiphenylphosphine
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Molecular Weight

228.27 g/mol
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CAS No.

6372-40-3
Record name (1-Methylethyl)diphenylphosphine
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Synthesis routes and methods

Procedure details

193 ml of a 2.6 Molar solution of 503 mmoles of isopropylmagnesium bromide in ether was added dropwise to a stirred solution of 89.96 g (502.6 mmoles) of phenyldichlorophosphine in 750 ml of anhydrous ether, maintained at -25° C. under an inert atmosphere. After the addition was complete, the mixture was stirred for 15 minutes at a temperature of -25° C. and then was allowed to gradually warm to +8° C. 325 ml of a 2.01 Molar solution of 653 mmoles of phenylmagnesium bromide in ether was then added dropwise at a temperature of between +8° C. to +32° C. The mixture was refluxed for one-half hour, and hydrolyzed. Distillation gave isopropyldiphenylphosphine. 31P-NMR(delta)=0.49 ppm (relative intensity 999.96), Yield=about 49%, BP=122°-124° C. at 0.3 torr.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Isopropyldiphenylphosphine interact with copper(I) iodide?

A1: this compound acts as a monodentate phosphine ligand, coordinating to copper(I) iodide to form complexes with varying stoichiometries. In a study by Fettouhi et al. [], a 2:1 stoichiometry of this compound to copper(I) iodide resulted in a dimeric four-coordinate complex, [(PPriPh2)2CuI]2. This dimer features a distorted tetrahedral geometry around each copper center, bridged by iodide ligands, forming a P2Cu(μ-I)2CuP2 core [].

Q2: What is the influence of this compound's structure on the geometry of the resulting copper complexes?

A2: The steric bulk of this compound plays a role in the geometry of the copper(I) complexes. Despite having a larger cone angle (150°) than trimethylphosphine (PMe3, 118°), the P-Cu-P bond angle in [(PPriPh2)2CuI]2 (116.29(3)°) is smaller than that observed in [(PMe3)2CuI]2 (120.1°) []. This suggests that factors beyond steric effects, such as packing forces within the crystal lattice, might influence the final geometry.

Q3: What are the catalytic applications of this compound in polymerization reactions?

A3: When combined with methylaluminoxane (MAO), the cobalt(II) complex containing this compound, CoCl2(PiPrPh2)2, exhibits remarkable activity and stereospecificity in the 1,2-polymerization of conjugated dienes []. This catalyst system enables the synthesis of highly stereoregular 1,2 polymers from 1,3-butadiene, E-1,3-pentadiene, 1,3-hexadiene, and 3-methyl-1,3-pentadiene, some of which were previously unattainable [].

Q4: Can you provide the molecular formula and weight of this compound?

A4: The molecular formula for this compound is C15H17P, and its molecular weight is 228.28 g/mol.

Q5: Are there any studies on the stability of this compound or its complexes?

A5: While the provided abstracts do not delve into the detailed stability studies of this compound or its complexes, the successful synthesis and isolation of the copper(I) and cobalt(II) complexes indicate a degree of stability under the reported reaction conditions [, ]. Further investigations into factors influencing stability, such as air and moisture sensitivity, would be beneficial for understanding its long-term storage and handling requirements.

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